2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15037043
InChI: InChI=1S/C26H24N4O4/c1-5-19-23(16-9-7-6-8-10-16)25-27-15-18-20(30(25)28-19)11-12-29(26(18)31)17-13-21(32-2)24(34-4)22(14-17)33-3/h6-15H,5H2,1-4H3
SMILES:
Molecular Formula: C26H24N4O4
Molecular Weight: 456.5 g/mol

2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC15037043

Molecular Formula: C26H24N4O4

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one -

Specification

Molecular Formula C26H24N4O4
Molecular Weight 456.5 g/mol
IUPAC Name 4-ethyl-5-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C26H24N4O4/c1-5-19-23(16-9-7-6-8-10-16)25-27-15-18-20(30(25)28-19)11-12-29(26(18)31)17-13-21(32-2)24(34-4)22(14-17)33-3/h6-15H,5H2,1-4H3
Standard InChI Key KBIINASOGUEWLA-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC

Introduction

2-Ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that integrates structural elements from pyrazoles, pyridines, and pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity, which may influence its interaction with biological targets, while the ethyl and phenyl substituents contribute to its chemical diversity and potential solubility.

Synthesis Methods

The synthesis of 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be approached through various synthetic routes commonly employed for similar pyrazolo-pyrimidine derivatives. One effective method involves the cyclization of appropriate precursors such as hydrazones or amino acids with pyridine derivatives under acidic or basic conditions. The detailed mechanisms often involve multiple steps, including dehydration and rearrangements to achieve the desired structural configuration.

Biological Activities and Applications

Compounds with similar structures to 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been studied for their diverse biological activities, including antitumor and anti-inflammatory properties. The unique combination of substituents in this compound may enhance its specificity and solubility compared to similar compounds. Research continues into optimizing its efficacy and understanding its full range of biological activities.

CompoundStructure FeaturesNotable Activities
1H-Pyrazolo[3,4-b]pyridineContains a pyrazole and pyridine ringAntitumor activity
Pyrido[2,3-d]pyrimidineFused pyridine and pyrimidine ringsAntimicrobial properties
1H-Pyrazolo[4,3-g]quinazolinonePyrazole fused with quinazolineKinase inhibition

Chemical Reactions and Stability

Reactions involving 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically require careful control of conditions such as temperature and pH to favor desired pathways while minimizing side reactions. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the structure and purity of synthesized compounds.

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